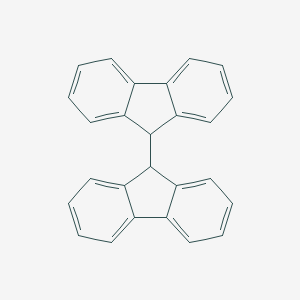

9,9'-Bifluorene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9,9'-Bifluorene and its derivatives involves complex reactions, including palladium-catalyzed cross-coupling and annulation cascades for the synthesis of 9-hydroxy and 9-aminofluorenes. These methods extend to the creation of various substituted fluorenes, indicating the versatility of 9,9'-Bifluorene chemistry in producing a wide range of functional materials (François et al., 2018).

Molecular Structure Analysis

Studies have shown that 9,9'-Bifluorene and its derivatives exhibit a range of structural motifs, influenced by the nature of substitutions at the 9 position. For instance, the introduction of different heteroatoms or substituents can significantly alter the molecular structure, affecting the material's optical and electronic properties. Detailed analysis using density-functional theory has provided insights into these structural variations and their impacts (Chen et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 9,9'-Bifluorene, such as the Michael addition, have been utilized to synthesize complex bifluorene derivatives. These reactions highlight the compound's reactivity and potential for creating a wide array of bifluorenyl compounds with diverse properties and applications (Kimura et al., 1979).

Physical Properties Analysis

The physical properties of 9,9'-Bifluorene derivatives, such as their solubility, thermal stability, and phase behavior, are crucial for their application in material science. Research into oligothiophene-functionalized 9,9'-spirobifluorene derivatives, for example, has shown that these compounds possess good solubility in organic solvents and exhibit stable amorphous states, making them suitable for use in electronic devices (Pei et al., 2002).

Chemical Properties Analysis

The chemical properties of 9,9'-Bifluorene, such as its reactivity towards electrophiles, nucleophiles, and radicals, play a significant role in its applications. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis. The study of its reactions, including electrophilic substitution and radical polymerization, provides valuable insights into designing new materials with tailored properties (Knjazhanski et al., 1999).

Applications De Recherche Scientifique

1. Organic Light-Emitting Devices (OLEDs)

- Application : 9,9’-Bifluorene derivatives, specifically fluorinated 9,9’-spirobifluorene derivatives, have been designed and synthesized for use in OLEDs .

- Methods : The spatial structure of 2,2’,7,7’-tetrakis (2,4-bifluorophenyl)spiro-9,9’-bifluorene was determined by X-ray diffraction analysis . The photophysical properties, energy levels, and thermal stabilities of these derivatives can be tuned by substituting different electron-withdrawing groups, such as F and CF3 .

- Results : A non-doped deep blue OLED using 2,2’,7,7’-tetrakis (3-fluorophenyl)spiro-9,9’-bifluorene as the emitter shows excellent Commission Internationale de l’Éclairage (CIE) coordinates of (0.169, 0.122) with emission peaking at ca. 408 nm . These derivatives also serve as an excellent host material for the 4,4’-bis (9-ethyl-3-carbazovinylene)-1,1’-biphenyl dopant to form high-performance OLEDs with low turn-on voltages and high efficiencies .

2. Polymer Light-Emitting Diodes (PLEDs)

- Application : 9,9’-Bifluorene-based polymers containing heteroatoms such as N, S in its molecular skeleton have been designed and synthesized for use in PLEDs .

- Methods : The design and synthesis of novel 9,9’-spiro bifluornene-based polymers containing heteroatoms such as N, S in its molecular skeleton .

- Results : The 9,9’-spiro bifluornene-based polymers containing N atom showed stable blue electroluminescence, which did not show spectral change upon thermal annealing .

3. Conjugated Microporous Polymers (CMPs)

- Application : 9,9’-Bifluorene-based conjugated microporous polymers (CMPs) have been synthesized for practical use .

- Methods : The synthesis of 9,9’-spirobifluorene-based CMPs starts from unsubstituted spirobifluorene using an inexpensive FeCl3 mediator . Three kinds of CMPs were synthesized by FeCl3-mediated oxidative polymerization, Friedel–Crafts polymerization, and competitive oxidative/Friedel–Crafts polymerization of the spirobifluorene precursor .

- Results : The CMPs showed large surface areas (940–1980 m2 g−1) and high micropore volumes (0.5–0.9 cm3 g−1) . The CMPs synthesized by competitive oxidative/Friedel–Crafts polymerization were found to show a high gas uptake ability . The CMPs were easily transformed into microporous carbons by direct carbonization without the addition of any activating agents .

4. Fluorescence Microscopy

- Application : While the specific use of 9,9’-Bifluorene in fluorescence microscopy is not explicitly mentioned, it’s worth noting that fluorescence microscopy is a key technique in biological research, and fluorophores (like 9,9’-Bifluorene) play a crucial role in this field .

- Methods : Fluorescence microscopy involves the use of fluorescence to generate an image and various kinds of microscopes from basic epi-fluorescence microscope to highly advanced super resolution imaging techniques like photoactivated localization microscopy (PALM), stochastic optical reconstruction microscopy (STORM), etc .

- Results : With such superresolution microscopic techniques, we now have the ability to detect and resolve the signals at the level of individual molecules . Overall, fluorescence microscopic techniques have contributed immensely to the advancement of many biological research fields .

5. Hole Transport Materials in Perovskite Solar Cells

- Application : Three new spirofluorene-based hole transport materials, Spiro-S, Spiro-N, and Spiro-E, are synthesized by replacing the para-methoxy substituent in 2,2’,7,7’-tetrakis (N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (Spiro-MeOTAD) with methylsulfanyl, N,N-dimethylamino and ethyl groups .

- Methods : The properties of these new materials as hole transport materials in perovskite solar cells were investigated . The impact of replacing the para-methoxy substituent on bulk properties, such as the photophysical properties, HOMO/LUMO energy level, hole extraction properties and morphologies of perovskite thin films were investigated .

- Results : The methylsulfanyl substituted spirofluorene showed the highest power conversion efficiency of 15.92% among the investigated spirofluorenes, which is an over 38% increase in PCE compared with that of Spiro-MeOTAD under similar device fabrication conditions .

6. Pyridine-Functionalized Spiro[fluorene–xanthene] in Dopant-Free Hole Transport Materials

- Application : Pyridine-functionalized SFX moieties have been designed and synthesized as dopant-free hole transport materials for perovskite solar cells .

- Methods : The symmetric SPS-SPX-2TPA consists of para-position-substituted pyridines attached to the SFX moiety as a central building block and both sides end capped with the TPA moiety .

- Results : The specific results or outcomes obtained from this application are not explicitly mentioned in the source .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-(9H-fluoren-9-yl)-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAIDADUIMVTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165188 | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9'-Bifluorene | |

CAS RN |

1530-12-7 | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,9'-Bifluorene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,9'-Bi-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)

![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)